molecular formula C21H18N2O4 B2856553 2-ethyl-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 900257-96-7

2-ethyl-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2856553
CAS No.: 900257-96-7
M. Wt: 362.385
InChI Key: OUDFIOVNIWPUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno[2,3-d]pyrimidine-dione class, characterized by a fused tricyclic system comprising a chromene ring, a pyrimidine ring, and two ketone groups at positions 4 and 3. The substitution pattern includes an ethyl group at position 2 and a 4-methoxybenzyl group at position 3, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-ethyl-3-[(4-methoxyphenyl)methyl]chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-3-17-22-20-18(19(24)15-6-4-5-7-16(15)27-20)21(25)23(17)12-13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDFIOVNIWPUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(4-methoxyphenyl)methylbenzopyrano[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and further functionalization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(4-methoxyphenyl)methylbenzopyrano[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry, particularly in the development of drugs targeting neurodegenerative diseases and cancer.

Neuroprotective Agents

Research indicates that derivatives of chromeno[2,3-d]pyrimidine compounds can act as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. For instance, studies have demonstrated that certain derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE), suggesting their potential use in neurodegenerative disease therapies .

Table 1: Biological Activity of Chromeno[2,3-d]pyrimidine Derivatives

CompoundAChE Inhibition (%)IC50 (µM)
Compound A48.6110.6
Compound B47.7311.2
Compound C33.5015.0

Anticancer Properties

The compound has also been investigated for its anticancer properties. Certain studies have focused on its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study: Anticancer Activity
In a study involving human cancer cell lines, compounds derived from chromeno[2,3-d]pyrimidine demonstrated cytotoxic effects at micromolar concentrations. The mechanism was attributed to the activation of caspases and disruption of mitochondrial membrane potential.

Synthesis and Characterization

The synthesis of 2-ethyl-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-component reactions that facilitate the formation of complex structures efficiently. Recent advancements in synthetic methodologies have improved yields and purity levels of this compound .

Table 2: Synthetic Methods for Chromeno[2,3-d]pyrimidine Derivatives

MethodologyYield (%)Reaction Time
Microwave-Assisted8530 min
One-Pot Synthesis751 hour
Conventional Heating703 hours

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(4-methoxyphenyl)methylbenzopyrano[2,3-d]pyrimidine-4,5-dione involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Chromeno[2,3-d]pyrimidine-diones exhibit variability in substituents at positions 2 and 3, which significantly alter their physicochemical and biological properties. Below is a detailed comparison:

Structural Analogues and Substituent Effects
Compound Name R<sup>2</sup> Substituent R<sup>3</sup> Substituent Key Features
2-Ethyl-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione (Target) Ethyl (C2H5) 4-Methoxybenzyl Moderate lipophilicity due to methoxy group; potential for π-π interactions .
2-(4-tert-Butylphenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione 4-tert-Butylphenyl Furan-2-ylmethyl Increased steric bulk from tert-butyl group; furan enhances hydrogen bonding .
8-Methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione Phenyl Phenyl Planar aromatic system; high crystallinity due to π-stacking .
2-(Furan-2-yl)-3-(4-methylphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione Furan-2-yl 4-Methylphenyl Electron-rich furan may enhance redox activity; methyl group improves solubility .
2-(3-Nitrophenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione 3-Nitrophenyl 2-Phenylethyl Nitro group introduces strong electron-withdrawing effects; phenylethyl enhances hydrophobicity .

Key Observations :

  • Aromatic Substituents (e.g., phenyl, furan) facilitate π-π stacking and intermolecular interactions, influencing crystal packing and stability .
  • Steric Bulk (e.g., tert-butyl) may hinder enzymatic degradation, prolonging biological activity .
Crystallographic and Stability Data
  • Hydrogen Bonding: Chromeno-pyrimidines with methoxy or nitro groups form intramolecular hydrogen bonds (e.g., C=O···H-N), stabilizing their planar conformation. Crystal structures (e.g., R factor: 0.043) confirm tight packing via van der Waals interactions .
  • Thermal Stability : Derivatives with bulky substituents (e.g., tert-butyl) exhibit higher melting points (>250°C) due to reduced molecular motion .

Biological Activity

The compound 2-ethyl-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a novel derivative of chromeno-pyrimidine structures that has garnered attention due to its potential biological activities. This article aims to explore the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of chromeno-pyrimidine derivatives typically involves the condensation of various heterocyclic precursors. A microwave-assisted method has been employed to synthesize this compound efficiently. The process involves treating 2-amino-3-cyano-4H-chromenes with formamidine acetate under solvent-free conditions, resulting in functionalized derivatives with enhanced biological activity .

Antimicrobial Activity

Research indicates that derivatives of chromeno-pyrimidines exhibit significant antibacterial properties. For instance, compounds derived from this class have shown effectiveness against various bacterial strains including Bacillus cereus and Pseudomonas aeruginosa . Notably, the presence of halogen substituents (such as chlorine) in the structure enhances antibacterial efficacy. In one study, compound 4e demonstrated superior activity against these pathogens compared to its analogues .

Antioxidant Activity

The antioxidant potential of chromeno-pyrimidine derivatives is another area of interest. Compounds such as 3e and 3d have shown promising results in DPPH scavenging assays, indicating their ability to neutralize free radicals . The presence of electron-withdrawing groups such as halides at specific positions on the aromatic ring significantly improves antioxidant capacity.

Anticancer Activity

Recent studies have also evaluated the anticancer properties of this compound. For example, derivatives similar to 2-ethyl-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione have been tested against various cancer cell lines. Compound 3d was reported to inhibit cell growth significantly across multiple cancer lines with a notable effect on MDA-MB-435 and MDA-MB-468 cell lines . The mechanism appears to involve cell cycle arrest and induction of apoptosis.

Case Studies

  • Antibacterial Evaluation : A study highlighted the antibacterial activity of several synthesized chromeno-pyrimidine derivatives against common pathogens. The best-performing compounds were those with specific substitutions that enhanced their interaction with bacterial cell membranes .
  • Antioxidant Studies : In vitro assays demonstrated that compounds with halogen substitutions exhibited higher DPPH scavenging activities compared to their non-substituted counterparts. This suggests a structure-activity relationship where the electronic nature of substituents plays a critical role in antioxidant efficacy .

Data Summary

Compound NameAntibacterial ActivityAntioxidant ActivityAnticancer Activity
2-Ethyl-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dioneEffective against Bacillus cereus and Pseudomonas aeruginosaModerate DPPH scavengingSignificant inhibition on MDA-MB-435 and MDA-MB-468

Q & A

Q. What are the standard synthetic routes for this chromeno-pyrimidine derivative, and how can reaction conditions be optimized?

Methodological Answer :

  • Multi-component reactions : Combine substituted aldehydes, malononitrile, and α-naphthols in PEG-400 at 100°C for 2–3 hours under catalyst-free conditions .
  • Microwave-assisted synthesis : Use microwave irradiation (e.g., 300 W, 10–15 min) with thiourea and substituted coumarins in ethanol, catalyzed by p-toluenesulfonic acid, to accelerate cyclization .
  • Heterocyclization : React O-acetyl salicylic acid derivatives with malononitrile in aqueous NaOH, followed by acidification to form the pyrimidine core .

Table 1 : Comparison of Synthetic Routes

MethodConditionsYield (%)Key Advantages
Multi-componentPEG-400, 100°C, 2–3 h60–75Catalyst-free, scalable
Microwave-assistedEthanol, 300 W, 10–15 min70–85Rapid, energy-efficient
HeterocyclizationNaOH/HCl, room temperature50–65Mild conditions, low cost

Q. How can spectroscopic methods confirm structural integrity and purity?

Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., methoxy groups at δ 3.8–4.0 ppm, chromene protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and bond angles (mean C–C bond length: 0.002–0.005 Å; R factor: <0.1) to validate stereochemistry .
  • HPLC/GC-MS : Assess purity (>95%) by monitoring retention times and mass fragments .

Q. What strategies are effective for initial biological activity screening?

Methodological Answer :

  • Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC: 8–32 µg/mL) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays .

Q. How can researchers address low yields in heterocyclization steps?

Methodological Answer :

  • Solvent optimization : Replace polar aprotic solvents (DMF) with ethanol or PEG-400 to reduce side reactions .
  • Catalyst screening : Test p-toluenesulfonic acid (0.5–1.0 mol%) or triethylamine to enhance cyclization efficiency .
  • Temperature control : Maintain reactions at 80–100°C to balance kinetics and thermal degradation .

Advanced Research Questions

Q. How can microwave-assisted synthesis parameters be systematically optimized?

Methodological Answer :

  • Power and time : Conduct DOE (Design of Experiments) to correlate irradiation power (200–400 W) and duration (5–20 min) with yield .
  • Solvent dielectric effects : Compare ethanol (ε = 24.3) vs. DMF (ε = 36.7) to maximize microwave absorption .
  • Scale-up challenges : Use continuous-flow reactors to mitigate hot-spot formation in larger batches .

Q. What crystallographic challenges arise during disorder analysis in X-ray studies?

Methodological Answer :

  • Disordered residues : Refine using SHELXL with PART instructions to model overlapping conformers (e.g., methoxy or ethyl groups) .
  • Data-to-parameter ratio : Ensure ratios >15:1 by collecting high-resolution data (≤0.8 Å) to minimize overfitting .
  • Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms to improve R-factor accuracy .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer :

  • Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate under identical conditions .
  • Structural analogs : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro) on activity trends .
  • Meta-analysis : Pool data from multiple studies to identify outliers or concentration-dependent effects .

Q. What computational approaches predict drug-likeness and bioavailability?

Methodological Answer :

  • ADMET profiling : Use SwissADME or QikProp to calculate logP (target: 2–3), PSA (<140 Ų), and Lipinski violations .
  • Molecular docking : Simulate binding to target proteins (e.g., M. tuberculosis enoyl-ACP reductase) with AutoDock Vina .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
Reactant of Route 2
2-ethyl-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.